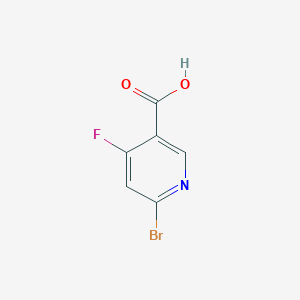

6-Bromo-4-fluoronicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNHEJGCSBSFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90721191 | |

| Record name | 6-Bromo-4-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060809-33-7 | |

| Record name | 6-Bromo-4-fluoropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90721191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-4-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Formation Via Carboxylation of a Dihalopyridine Precursor

A probable synthetic route involves the carboxylation of a 2-bromo-4-fluoropyridine (B1291336) intermediate. This transformation is typically achieved through a halogen-metal exchange followed by quenching with carbon dioxide.

The mechanism proceeds as follows:

Step 1: Halogen-Metal Exchange. The precursor, 2-bromo-4-fluoropyridine, is treated with a strong organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). The bromine atom at the C-2 position is significantly more susceptible to metal-halogen exchange than the fluorine atom at C-4. This selectivity arises from the greater polarizability of the C-Br bond and the ability of the adjacent nitrogen atom to stabilize the resulting organolithium intermediate. The reaction forms a highly reactive 2-lithio-4-fluoropyridine species.

Step 2: Nucleophilic Attack on Carbon Dioxide. The generated lithiated intermediate acts as a potent nucleophile. It readily attacks the electrophilic carbon atom of solid carbon dioxide (dry ice), which is added to the reaction mixture. This step forms a lithium carboxylate salt.

Step 3: Acidic Workup. The final step involves protonation of the lithium carboxylate salt with an aqueous acid (e.g., HCl) to yield the final product, 6-bromo-4-fluoronicotinic acid. It is important to note that the IUPAC name for the starting material 2-bromo-4-fluoropyridine corresponds to a structure where the bromine is at position 6 relative to the carboxylic acid group in the final product.

A similar mechanism involving lithiation and subsequent carboxylation is documented for the synthesis of 6-Bromonicotinic acid from 2,5-dibromopyridine, lending support to this proposed pathway. guidechem.com

Formation Via Nucleophilic Aromatic Substitution Snar

Another potential pathway involves the introduction of the fluorine atom onto a pre-existing bromonicotinic acid framework via a Nucleophilic Aromatic Substitution (SNAr) mechanism. For example, starting from a hypothetical 6-bromo-4-chloronicotinic acid or a derivative with a suitable leaving group at the 4-position.

The SNAr mechanism for fluorination would involve:

Step 1: Nucleophilic Attack. A fluoride (B91410) source, such as potassium fluoride (KF) often used in conjunction with a phase-transfer catalyst or in a polar aprotic solvent like DMSO, acts as the nucleophile. The fluoride ion attacks the electron-deficient carbon atom at the C-4 position of the pyridine (B92270) ring. The electron-withdrawing nature of the ring nitrogen, the bromo group, and the carboxylic acid group (or its ester form) activates the ring for nucleophilic attack.

Step 2: Formation of the Meisenheimer Complex. The attack of the fluoride ion leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring and the carboxylate group, which stabilizes the intermediate.

Step 3: Departure of the Leaving Group. The final step is the expulsion of the leaving group (e.g., chloride) from the C-4 position, which re-aromatizes the ring and forms the 6-bromo-4-fluoronicotinic acid product.

This type of transformation is a cornerstone of fluorinated heterocycle synthesis. A patent describing the synthesis of 6-fluoronicotinic acid from 6-bromonicotinate and tetramethylammonium (B1211777) fluoride highlights the viability of such a nucleophilic fluorination step. google.com

Mechanistic Considerations in Pyridine Functionalization

Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond at the C-6 position of the pyridine ring is a prime site for transition-metal-catalyzed cross-coupling reactions. Palladium catalysis, in particular, has been extensively utilized to form new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, leveraging the susceptibility of the C-Br bond to oxidative addition into the palladium catalytic cycle.

Palladium-catalyzed reactions that form carbon-carbon bonds are fundamental tools for elaborating the core structure of 6-bromo-4-fluoronicotinic acid. The Suzuki-Miyaura, Stille, and Sonogashira couplings are among the most powerful methods employed for this purpose. wikipedia.orgwikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely favored due to the stability and low toxicity of the boronic acid reagents. wikipedia.org It allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 6-position.

The Stille reaction utilizes an organostannane (organotin) compound as the coupling partner. wikipedia.org While organostannanes are often highly toxic, the reaction is notable for its tolerance of a wide variety of functional groups. wikipedia.orgnih.gov

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org It is an essential method for synthesizing arylalkynes, which are valuable intermediates for further transformations.

Below is a table summarizing representative examples of these C-C coupling reactions.

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane/H₂O | 6-Phenyl-4-fluoronicotinic acid derivative | Good to Excellent |

| Suzuki-Miyaura | (4-Methoxyphenyl)boronic acid | PdCl₂(dppf) | K₃PO₄ / Toluene | 6-(4-Methoxyphenyl)-4-fluoronicotinic acid derivative | High |

| Stille | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | LiCl / THF | 6-Vinyl-4-fluoronicotinic acid derivative | Moderate to Good |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 6-(Phenylethynyl)-4-fluoronicotinic acid derivative | Good |

| Sonogashira | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Acetonitrile | 6-((Trimethylsilyl)ethynyl)-4-fluoronicotinic acid derivative | High |

The formation of carbon-nitrogen bonds at the C-6 position is another crucial transformation, often accomplished via the Buchwald-Hartwig amination . organic-chemistry.orgambeed.com This palladium-catalyzed reaction couples the aryl bromide with a wide range of nitrogen-containing nucleophiles, including primary and secondary amines, anilines, and N-heterocycles. nih.govnih.gov The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is critical for achieving high efficiency and depends heavily on the specific amine being coupled. nih.gov For instance, bulky, electron-rich phosphine ligands like XPhos and DavePhos are often effective for coupling challenging substrates. nih.gov

Other C-N bond-forming reactions include palladium-catalyzed cyanations, which introduce a nitrile group (–CN). This group serves as a versatile handle for further chemical modifications, such as hydrolysis to a carboxylic acid or reduction to an amine. nih.govtcichemicals.com Sources for the cyanide moiety include zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). nih.govresearchgate.netresearchgate.net

| Reaction Type | Coupling Partner | Catalyst/Ligand | Base/Solvent | Product | Yield |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu / Toluene | 6-Morpholino-4-fluoronicotinic acid derivative | Excellent |

| Buchwald-Hartwig Amination | Aniline | Pd(OAc)₂ / XPhos | Cs₂CO₃ / Dioxane | 6-(Phenylamino)-4-fluoronicotinic acid derivative | High |

| Buchwald-Hartwig Amination | Carbazole | Pd(OAc)₂ / DavePhos | K₃PO₄ / Toluene | 6-(9H-Carbazol-9-yl)-4-fluoronicotinic acid derivative | Good |

| Cyanation | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMF / 120 °C | 6-Cyano-4-fluoronicotinic acid derivative | Good |

While less common than C-C or C-N couplings, the bromine at C-6 can also be displaced to form bonds with other heteroatoms like sulfur (C-S) and oxygen (C-O). These reactions, often analogous to the Buchwald-Hartwig amination, use thiols or alcohols as nucleophiles. For C-S bond formation (thiolation), a palladium catalyst is typically used to couple the aryl bromide with a thiol, providing access to aryl sulfides. Similarly, C-O bond formation (etherification) can be achieved by coupling with alcohols or phenols, yielding aryl ethers. These reactions expand the range of accessible derivatives, allowing for fine-tuning of the molecule's physicochemical properties.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the C-4 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). Its reactivity is enhanced by the electron-withdrawing effects of both the ring nitrogen and the carboxyl group (or its ester/amide derivative) at the C-3 position. This allows for the selective displacement of the fluoride (B91410) ion by a variety of nucleophiles, typically under basic conditions, while leaving the C-6 bromine atom intact for subsequent cross-coupling reactions. mdpi.com

The SNAr reaction at C-4 proceeds via an addition-elimination mechanism, involving the formation of a transient, negatively charged Meisenheimer complex. A wide array of nucleophiles can effectively displace the fluoride. youtube.com

N-Nucleophiles : Primary and secondary amines (aliphatic and aromatic) are highly effective. For example, in the synthesis of the cystic fibrosis drug Elexacaftor, a substituted pyrrolidine (B122466) is used to displace the fluorine from a 6-bromo-4-fluoronicotinamide intermediate. mdpi.com

O-Nucleophiles : Alcohols and phenols react, typically as their corresponding alkoxides or phenoxides generated in situ with a base, to form ethers.

S-Nucleophiles : Thiols readily displace the fluoride to yield thioethers, often under mild conditions.

The general order of reactivity for nucleophiles in these SNAr reactions is typically S-nucleophiles > N-nucleophiles > O-nucleophiles.

| Nucleophile Type | Specific Nucleophile | Base | Product Type | Relevance/Example |

|---|---|---|---|---|

| Nitrogen | (S)-2,2,4-Trimethylpyrrolidine | K₂CO₃ | 4-Aminopyridine derivative | Key step in Elexacaftor synthesis mdpi.com |

| Nitrogen | Piperazine | DIPEA | 4-Piperazinylpyridine derivative | Common scaffold in medicinal chemistry |

| Oxygen | Sodium methoxide | - | 4-Methoxypyridine derivative | Synthesis of functionalized pyridines |

| Oxygen | Phenol | K₂CO₃ | 4-Phenoxypyridine derivative | Access to diaryl ether structures |

| Sulfur | Thiophenol | Et₃N | 4-(Phenylthio)pyridine derivative | Introduction of sulfur linkages |

Unlike palladium-catalyzed cross-coupling, SNAr reactions are generally not dependent on phosphine ligands. Instead, the reaction efficiency is primarily dictated by the choice of solvent and base.

Solvent : Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are ideal for SNAr reactions. These solvents can effectively solvate the cationic counter-ion of the base while poorly solvating the anionic nucleophile, thereby increasing its effective nucleophilicity. They also help to stabilize the charged Meisenheimer intermediate formed during the reaction.

Base : A base is typically required to either deprotonate the nucleophile (e.g., an alcohol or thiol) or to act as a scavenger for the hydrofluoric acid (HF) byproduct. Common bases include inorganic carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), or organic amine bases such as triethylamine (B128534) (Et₃N) and diisopropylethylamine (DIPEA). The strength of the base should be matched to the acidity of the nucleophile. Stronger bases like sodium hydride (NaH) may be used for less acidic nucleophiles like alcohols.

The combination of a high-boiling polar aprotic solvent and an appropriate base allows the reaction to be conducted at elevated temperatures, which often accelerates the rate of substitution and drives the reaction to completion.

Carboxylic Acid Moiety Transformations

The carboxylic acid group is a key handle for derivatization, readily undergoing a variety of transformations to introduce new functional groups and build molecular complexity.

Esterification and amidation are fundamental transformations of the carboxylic acid group of this compound, converting it into esters and amides, respectively. These reactions are crucial for creating precursors for further synthetic manipulations and for directly synthesizing biologically active molecules.

Standard esterification procedures, such as Fischer-Speier esterification using an alcohol in the presence of a catalytic amount of strong acid, are effective. For instance, the reaction with methanol (B129727) or ethanol (B145695) proceeds smoothly to yield the corresponding methyl or ethyl esters. More sophisticated coupling agents can also be employed, particularly for more complex alcohols where harsh acidic conditions might be detrimental to other functional groups in the molecule.

Amidation reactions are typically carried out by first activating the carboxylic acid, followed by the addition of an amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods facilitate the formation of an amide bond with a wide range of primary and secondary amines, leading to a diverse library of N-substituted nicotinamides.

A specific example involves the synthesis of N-substituted 6-bromo-4-fluoronicotinamides, where the parent acid is treated with a substituted amine in the presence of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as N,N-diisopropylethylamine (DIPEA). This approach is widely used in the construction of compound libraries for drug discovery.

Table 1: Examples of Esterification and Amidation of this compound

| Product | Reagents and Conditions | Use/Application |

| Methyl 6-bromo-4-fluoronicotinate | Methanol (CH₃OH), H₂SO₄ (catalytic), heat | Intermediate for further synthesis |

| Ethyl 6-bromo-4-fluoronicotinate | Ethanol (C₂H₅OH), H₂SO₄ (catalytic), heat | Intermediate for further synthesis |

| N-Aryl/Alkyl-6-bromo-4-fluoronicotinamide | Substituted amine, HATU, DIPEA, DMF | Synthesis of potential bioactive molecules |

The carboxylic acid functionality can be reduced to a primary alcohol, (6-bromo-4-fluoropyridin-3-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). The resulting hydroxymethyl group can be further functionalized, for example, through oxidation to the corresponding aldehyde or conversion to a leaving group for subsequent nucleophilic substitution reactions.

Alternatively, derivatization of the carboxylic acid can lead to other functional groups. For example, a Curtius rearrangement of an acyl azide, formed from the corresponding acyl chloride, can yield an isocyanate, which can be trapped by various nucleophiles to form ureas, carbamates, and other related structures. While specific examples for this compound are not extensively documented in readily available literature, these standard organic transformations are chemically feasible.

Table 2: Reduction and Derivatization of the Carboxylic Acid Moiety

| Starting Material | Reagents and Conditions | Product | Product Functional Group |

| This compound | 1. SOCl₂ 2. NaN₃ 3. Heat (rearrangement) 4. R-OH | 6-Bromo-4-fluoropyridin-3-yl carbamate | Carbamate |

| This compound | LiAlH₄, THF | (6-Bromo-4-fluoropyridin-3-yl)methanol | Primary Alcohol |

Iv. 6 Bromo 4 Fluoronicotinic Acid As a Key Synthon in Advanced Organic Synthesis

Role in the Assembly of Complex Heterocyclic Frameworks

The strategic placement of the bromo and fluoro groups on the pyridine (B92270) ring makes 6-bromo-4-fluoronicotinic acid an ideal starting material for the synthesis of intricate heterocyclic systems. These substituents can be selectively manipulated through various cross-coupling and nucleophilic substitution reactions to build elaborate molecular architectures.

The reactivity of this compound is instrumental in the construction of polycyclic and fused-ring systems, which are common motifs in biologically active compounds. For instance, it has been utilized as a key intermediate in the synthesis of complex molecules like elexacaftor, a drug used for the treatment of cystic fibrosis. mdpi.comscispace.com The synthetic pathway often involves an initial nucleophilic aromatic substitution (SNAr) reaction to displace the fluoride (B91410), followed by further functionalization or cyclization reactions involving the bromide. scispace.com This sequential reactivity allows for a controlled and stepwise assembly of the target polycyclic structure.

Another example is its use in creating substituted 2,4-dihydroxypyrido[2,3-d]pyrimidine rings. nih.govmdpi.com Starting from a related compound, 2,6-dichloro-5-fluoronicotinic acid, a series of transformations including amidation and cyclization lead to the formation of these complex heterocyclic cores. nih.govmdpi.com The principles of utilizing di-halogenated nicotinic acids are applicable to the strategic use of this compound in similar synthetic endeavors.

The synthesis of chiral nicotinic acid derivatives is another area where this compound and its analogs play a significant role. The development of asymmetric synthesis methods allows for the creation of enantiomerically pure compounds, which is crucial for understanding their interaction with biological targets. While direct examples using this compound are not extensively detailed in the provided results, the synthesis of chiral molecules like (R)-pyrrolidin-3-ol substituted bromonicotinamides from related starting materials highlights the potential for such applications. nih.govccspublishing.org.cn Asymmetric reductions and resolutions are key techniques employed to achieve the desired chirality in these nicotinic acid derivatives. ccspublishing.org.cn

Application in the Construction of Molecular Libraries for Research Screening

The generation of molecular libraries containing diverse compounds is a cornerstone of modern drug discovery. This compound serves as a valuable scaffold for creating such libraries. Its differential reactivity allows for the introduction of a wide array of substituents at both the 4- and 6-positions of the pyridine ring. This enables the rapid generation of a multitude of analogs for high-throughput screening to identify compounds with desired biological activities. The screening of these libraries has led to the identification of potent drug candidates for various diseases. scispace.comresearchgate.net

Strategic Use in the Preparation of Advanced Intermediates for Bioactive Compound Research

This compound is a strategic starting material for the synthesis of advanced intermediates that are subsequently used to build complex bioactive molecules. Its utility is demonstrated in the synthesis of kinase inhibitors and other pharmacologically active compounds. acs.orgacs.org For example, a related compound, 2,6-dichloro-5-fluoronicotinic acid, is a precursor in the synthesis of a key pharmaceutical intermediate, 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid. acs.orgacs.org The selective manipulation of the halogen substituents is a key feature in these multi-step synthetic sequences.

The following table summarizes the use of this compound and related halogenated nicotinic acids in the synthesis of key intermediates and final bioactive compounds.

| Starting Material | Key Intermediate/Final Compound | Therapeutic Area/Application |

| This compound | Elexacaftor | Cystic Fibrosis mdpi.comscispace.com |

| 2,6-Dichloro-5-fluoronicotinic acid | Sotorasib | Cancer (KRAS G12C inhibitor) nih.govmdpi.commdpi.com |

| 5-Bromo-6-chloronicotinic acid | Asciminib | Cancer (BCR-ABL1 inhibitor) nih.govccspublishing.org.cnmdpi.com |

| 6-Bromonicotinic acid | VAChT Ligand Precursor | Neurodegenerative Disease Research hzdr.de |

Development of Radiolabeled Analogs for Positron Emission Tomography (PET) Tracer Research

Positron Emission Tomography (PET) is a powerful molecular imaging technique that utilizes radiolabeled tracers to visualize and quantify biological processes in vivo. researchgate.net this compound serves as a crucial precursor for the development of fluorine-18 (B77423) (¹⁸F) labeled PET tracers. The bromine atom on the pyridine ring can be displaced by ¹⁸F through a nucleophilic substitution reaction to introduce the positron-emitting isotope. pnas.org

The resulting 6-[¹⁸F]fluoronicotinic acid derivatives are valuable tools for PET imaging research. researchgate.netresearchgate.net For example, 6-[¹⁸F]fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) is a prosthetic group used for the efficient labeling of biomolecules, such as peptides and proteins. researchgate.netresearchgate.netgoogle.com This allows for the non-invasive study of their distribution and interaction with biological targets in living organisms. The development of such radiolabeled analogs is critical for advancing our understanding of disease mechanisms and for the development of new diagnostic and therapeutic agents. researchgate.netgoogle.comossila.com

The table below highlights some of the key radiolabeled compounds derived from or related to this compound and their applications in PET imaging.

| Precursor | Radiolabeled Compound | Application in PET Research |

| 6-Bromonicotinamide derivative | N-(2-(dimethylamino)ethyl)-6-[¹⁸F]fluoronicotinamide ([¹⁸F]DMPY3) | Melanoma Detection pnas.org |

| 6-Halonicotinic acid derivative | 6-[¹⁸F]Fluoronicotinic acid 2,3,5,6-tetrafluorophenyl ester ([¹⁸F]F-Py-TFP) | Labeling of biomolecules for various imaging applications researchgate.netresearchgate.netgoogle.com |

| Precursor for Piflufolastat F 18 | Piflufolastat F 18 | Prostate Cancer Imaging (PSMA targeting) nih.gov |

V. Computational and Theoretical Investigations of 6 Bromo 4 Fluoronicotinic Acid

Electronic Structure and Reactivity Predictions

The arrangement of electrons within a molecule dictates its physical and chemical properties. Computational methods allow for the detailed examination of electronic structure, from which reactivity can be predicted.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. libretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For 6-bromo-4-fluoronicotinic acid, FMO analysis would reveal the distribution of these frontier orbitals across the molecule. The electron-withdrawing effects of the bromine and fluorine atoms, as well as the carboxylic acid group, would significantly influence the energies and localizations of the HOMO and LUMO. It is anticipated that the HOMO would be distributed over the pyridine (B92270) ring and the bromine atom, while the LUMO would be concentrated around the carboxylic acid group and the carbon atoms attached to the electronegative halogens.

Table 1: Predicted Frontier Molecular Orbital Properties of Halogenated Nicotinic Acids This table is a generalized representation based on principles of FMO theory applied to similar structures, as specific data for this compound is not available.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Predicted Reactivity |

| Nicotinic Acid | ~ -6.5 | ~ -1.2 | ~ 5.3 | Moderate |

| 6-Fluoronicotinic Acid | ~ -6.8 | ~ -1.5 | ~ 5.3 | Moderate |

| 6-Bromonicotinic Acid | ~ -6.7 | ~ -1.6 | ~ 5.1 | Higher |

| This compound | < -6.8 | < -1.6 | < 5.1 | Highest |

Note: The values are illustrative and intended to show expected trends based on substituent effects.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways. nih.gov These calculations can determine the transition state structures and activation energies for various reactions, providing a detailed understanding of the reaction mechanism. researchgate.net

For this compound, such calculations could elucidate the mechanisms of reactions like nucleophilic aromatic substitution, where either the bromine or fluorine atom is displaced. The calculations would help predict which halogen is a better leaving group under specific reaction conditions. For instance, in the synthesis of the drug Elexacaftor, a related compound, 4-bromo-6-fluoronicotinic acid, undergoes a nucleophilic aromatic substitution where the fluoride (B91410) is displaced. mdpi.comresearchgate.net Computational studies could clarify the energetic favorability of this pathway compared to the displacement of bromide.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure of a molecule is critical to its function, especially in biological systems. Conformational analysis involves identifying the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

For this compound, the primary conformational flexibility lies in the orientation of the carboxylic acid group relative to the pyridine ring. The planarity of the pyridine ring is largely fixed, but the -COOH group can rotate. Quantum chemical calculations can determine the potential energy surface for this rotation, identifying the most stable conformer(s). It is generally expected that the conformer where the carbonyl oxygen is oriented away from the adjacent C-H bond would be more stable to minimize steric hindrance. The presence of the fluorine atom at the 4-position may introduce subtle electronic effects that could influence the rotational barrier of the carboxylic acid group. nih.gov While no specific stereocenters are present in the molecule itself, its binding to a chiral environment, such as a protein active site, would have significant stereochemical implications.

In Silico Screening and Scaffold-Based Design Methodologies

In silico screening uses computational methods to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. This compound can serve as a valuable scaffold in these methodologies. Its rigid pyridine core, decorated with hydrogen bond donors/acceptors (carboxylic acid, nitrogen atom) and halogen atoms (for potential halogen bonding), makes it an attractive starting point for designing new bioactive molecules. tue.nlresearchgate.netnih.gov

In scaffold-based design, the core structure of this compound would be used as a template. Virtual libraries would be generated by computationally adding various functional groups at different positions. These virtual compounds would then be "docked" into the binding site of a target protein to predict their binding affinity and mode. This approach has been successfully used with similar nicotinic acid derivatives to develop tracers for positron emission tomography (PET) and other therapeutic agents. tue.nlnih.gov For example, 6-fluoronicotinic acid has been used as a scaffold for synthesizing PET tracers. nih.gov The bromine atom in this compound provides an additional vector for chemical modification, for instance, through cross-coupling reactions, further expanding the chemical space that can be explored in drug discovery campaigns.

Vi. Advanced Analytical Methodologies for Research on 6 Bromo 4 Fluoronicotinic Acid and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of newly synthesized compounds like 6-Bromo-4-fluoronicotinic acid. It provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm), which allows for the unambiguous determination of the elemental composition. This is crucial for confirming the identity of the target molecule and distinguishing it from other potential products.

In addition to confirming the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By inducing fragmentation of the molecular ion and analyzing the resulting fragment ions, researchers can piece together the compound's structure. For halogenated pyridines, characteristic fragmentation patterns, such as the loss of the carboxylic group (as CO2 or COOH), the bromine atom, or the fluorine atom, provide critical structural information. The isotopic signature of bromine (approximately equal abundances of 79Br and 81Br) results in a characteristic M and M+2 pattern for bromine-containing fragments, further aiding in spectral interpretation. researchgate.netmdpi.com

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound (C6H3BrFNO2)

| Ion Formula | Calculated m/z | Description |

| [C6H3BrFNO2]+• | 218.9331 | Molecular Ion |

| [C5H3BrFN]+• | 173.9436 | Loss of COOH |

| [C6H2FNO2]+ | 139.0019 | Loss of Br |

| [C6H3BrO2]+ | 201.9347 | Loss of F and N |

| [C5H2FN]+• | 107.0171 | Loss of Br and COOH |

Note: This table is predictive and based on general fragmentation principles. Actual experimental data may vary.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign the structure unambiguously.

1D NMR, including ¹H and ¹³C NMR, provides fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule. The chemical shifts, signal multiplicities (splitting patterns), and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial assignment of the pyridine (B92270) ring protons and carbons. The presence of both bromine and fluorine atoms on the pyridine ring will significantly influence the chemical shifts of the remaining protons and carbons due to their electronic effects.

Advanced 2D NMR techniques are essential for confirming the connectivity and spatial relationships between atoms. Key 2D NMR experiments include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling, revealing which protons are adjacent to each other on the carbon skeleton.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for piecing together the molecular framework, especially for quaternary carbons like the carboxylic acid and the substituted carbons of the pyridine ring.

¹⁹F NMR: This technique is specifically used to observe the fluorine atom, and its coupling to nearby protons (¹H-¹⁹F coupling) can provide additional structural confirmation.

While a complete NMR dataset for this compound is not publicly available, data for related halogenated nicotinic acid derivatives can be used for comparison and to predict the expected spectral features. For instance, in a series of N-(4-Substituted Phenyl)-6-Chloro-5-Fluoronicotinamides, the H2 proton of the nicotinamide (B372718) ring appeared as a doublet in the range of 8.82-8.86 ppm. uark.edu

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in a suitable deuterated solvent (e.g., DMSO-d6)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| H-2 | 8.5 - 8.9 | 150 - 155 | C-3, C-4, C-6 |

| H-5 | 7.8 - 8.2 | 110 - 115 | C-3, C-4, C-6, C=O |

| C-2 | - | 150 - 155 | - |

| C-3 | - | 130 - 135 | - |

| C-4 | - | 155 - 160 (¹JCF) | - |

| C-5 | - | 110 - 115 | - |

| C-6 | - | 120 - 125 | - |

| C=O | - | 165 - 170 | - |

Note: This table presents predicted chemical shift ranges based on known data for similar halogenated nicotinic acids. Actual values will be dependent on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, offering precise information on bond lengths, bond angles, and intermolecular interactions. For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planar geometry of the pyridine ring, the conformation of the carboxylic acid group, and the packing of the molecules in the crystal lattice.

While the crystal structure of this compound itself has not been reported, the structure of its isomer, 5-bromo-2-fluoronicotinic acid monohydrate, has been determined. researchgate.net This related structure provides valuable insights into the types of intermolecular interactions that can be expected, such as hydrogen bonding between the carboxylic acid groups and water molecules, which stabilize the crystal lattice. researchgate.net In the solid state, halogenated nicotinic acids often form dimers or chains through hydrogen bonding. researchgate.netnih.gov The presence of halogen atoms can also lead to halogen bonding, an interaction that can influence the crystal packing.

The study of coordination complexes of halogenated nicotinic acids also provides insight into their solid-state behavior. For example, the crystal structure of a one-dimensional nickel(II) coordination polymer with 6-fluoronicotinate has been reported, demonstrating how the ligand coordinates to the metal center. iucr.org

Table 3: Crystallographic Data for the Related Compound 5-Bromo-2-fluoronicotinic Acid Monohydrate researchgate.net

| Parameter | Value |

| Chemical Formula | C₆H₅BrFNO₃ |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 3.9894(4) |

| b (Å) | 13.6128(11) |

| c (Å) | 14.7495(12) |

| V (ų) | 801.00(12) |

| Z | 4 |

| Temperature (K) | 150(2) |

Note: This data is for a structural isomer and serves as a representative example of the type of information obtained from an X-ray crystallographic study.

Chromatographic Techniques for Purity Assessment and Separation in Research

Chromatographic techniques are fundamental for the purification and purity assessment of this compound and its derivatives. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed methods.

These techniques are used to:

Monitor reaction progress: By analyzing aliquots of a reaction mixture, researchers can determine the consumption of starting materials and the formation of the product.

Purify the final product: Preparative HPLC can be used to isolate the target compound from unreacted starting materials, by-products, and other impurities.

Assess final product purity: Analytical HPLC with a suitable detector (e.g., UV-Vis) is used to determine the purity of the synthesized compound. The area under the peak corresponding to the product is compared to the total area of all peaks in the chromatogram.

The choice of chromatographic conditions, such as the stationary phase (e.g., C18, mixed-mode), mobile phase composition (e.g., acetonitrile/water or methanol (B129727)/water with an acid modifier like formic acid), and detector wavelength, is critical for achieving good separation of the target compound from its potential impurities, including structural isomers. sielc.comhelixchrom.com The separation of isomers of pyridinecarboxylic acids can be particularly challenging due to their similar physicochemical properties, often requiring specialized columns or mobile phase additives. sielc.comsielc.comresearchgate.net

UPLC, which utilizes smaller particle size columns and higher pressures than conventional HPLC, offers significant advantages in terms of speed, resolution, and solvent consumption. This makes it a highly efficient technique for the high-throughput analysis required in modern chemical research. researchgate.net

Table 4: Representative HPLC/UPLC Method Parameters for the Analysis of Halogenated Nicotinic Acids

| Parameter | HPLC | UPLC |

| Column | C18, 5 µm, 4.6 x 250 mm | C18, <2 µm, 2.1 x 50-100 mm |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile or Methanol |

| Gradient | Optimized for separation | Scaled from HPLC method |

| Flow Rate | 1.0 mL/min | 0.4 - 0.6 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) | UV at a suitable wavelength |

| Injection Volume | 5 - 20 µL | 1 - 5 µL |

| Run Time | 15 - 30 min | 2 - 10 min |

Note: This table provides typical parameters. Method development and validation are required for the specific analysis of this compound.

Vii. Future Research Directions and Emerging Paradigms

Automation and High-Throughput Synthesis Utilizing 6-Bromo-4-fluoronicotinic Acid

The principles of automation and high-throughput experimentation (HTE) are revolutionizing chemical synthesis by enabling the rapid screening of reaction conditions and the parallel synthesis of compound libraries. youtube.comyoutube.com For a molecule like this compound, with its multiple reaction sites, these technologies offer a significant advantage in accelerating the discovery of new derivatives.

Automated synthesis platforms can be employed to systematically explore the reaction space for the functionalization of this compound. For instance, in derivatization of the carboxylic acid group to form amides or esters, robotic systems can dispense a wide array of amines or alcohols from a predefined library into individual reactors containing the activated acid. This allows for the rapid generation of a large library of nicotinic acid derivatives. Similarly, for cross-coupling reactions at the bromine position, automated platforms can screen numerous catalysts, ligands, bases, and solvents in parallel to identify the optimal conditions for coupling with various boronic acids or other organometallic reagents. youtube.com This not only saves considerable time and resources but also allows for the discovery of reaction conditions that might be missed in a traditional, serial approach. sptlabtech.com

Ultra-high throughput experimentation (uHTE) further miniaturizes these reactions, allowing for thousands of experiments to be run simultaneously with minimal consumption of starting materials. sptlabtech.com This is particularly advantageous when working with valuable or sparsely available coupling partners. The data generated from these high-throughput screens can be used to build predictive models for reaction outcomes, further accelerating the design of new synthetic routes. youtube.com

Table 1: Parameters for High-Throughput Screening of Suzuki-Miyaura Coupling with this compound

| Parameter | Variables |

| Boronic Acid/Ester | Library of diverse aryl, heteroaryl, and alkyl boronic acids/esters |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, etc. |

| Ligand | SPhos, XPhos, RuPhos, etc. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, etc. |

| Solvent | Dioxane, Toluene, DMF, Acetonitrile, Water mixtures |

| Temperature | Ambient to 120 °C |

Exploration of Novel Reaction Chemistries and Catalytic Systems

While established reactions like Suzuki-Miyaura cross-coupling are routinely used with this compound, future research will likely focus on exploring novel reaction chemistries and more efficient catalytic systems. ugr.es The development of new catalysts is crucial for expanding the scope of accessible derivatives and for conducting reactions under milder, more sustainable conditions.

For instance, the use of supported palladium nanoparticles as heterogeneous catalysts for Suzuki-Miyaura reactions presents a green alternative to homogeneous systems, offering advantages such as catalyst recyclability and simplified product purification. ugr.es Research in this area could focus on optimizing the support material and nanoparticle morphology to enhance catalytic activity and selectivity for reactions involving this compound.

Furthermore, the exploration of other cross-coupling reactions beyond Suzuki-Miyaura, such as Buchwald-Hartwig amination, Sonogashira coupling, and C-H activation, could unlock new avenues for derivatization. These reactions would allow for the introduction of a wider range of functional groups at the 6-position, leading to novel molecular scaffolds. The development of bespoke ligand systems tailored for these specific transformations with this compound as a substrate will be a key area of investigation. mdpi.com

The fluorine atom at the 4-position also presents opportunities for novel chemistries. While typically less reactive than the bromine, its strategic activation through specialized catalytic systems could enable selective functionalization, providing access to previously inaccessible derivatives.

Integration into Fragment-Based Drug Discovery and Lead Optimization Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of novel drug candidates. nih.gov This approach involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.govnih.gov Hits from these screens are then elaborated and optimized to generate potent and selective leads. drugdiscoverychemistry.com this compound, with its defined vector for chemical modification (the bromine atom) and its presence in biologically active molecules, is an ideal candidate for inclusion in fragment libraries.

The nicotinic acid scaffold itself is a well-established pharmacophore. By using this compound as a starting fragment, researchers can explore the chemical space around a target's binding site by introducing a variety of substituents at the 6-position via cross-coupling reactions. The fluorine atom can also play a crucial role by forming specific interactions with the protein target and influencing the physicochemical properties of the molecule, such as its pKa and lipophilicity. nih.gov

Once a fragment hit is identified, the process of lead optimization begins. This involves iteratively modifying the structure of the fragment to improve its potency, selectivity, and pharmacokinetic properties. nih.govchemrxiv.org The reactivity of the bromine atom in this compound allows for the systematic exploration of structure-activity relationships (SAR) by introducing a diverse range of chemical moieties. Computational methods can be used to guide the design of new derivatives with improved binding affinity and drug-like properties. arxiv.org

Table 2: Potential Modifications of this compound in Lead Optimization

| Modification Site | Chemical Transformation | Desired Outcome |

| 6-Bromo | Suzuki-Miyaura Coupling | Introduction of aryl/heteroaryl groups to explore new binding pockets |

| 6-Bromo | Buchwald-Hartwig Amination | Formation of C-N bonds to introduce hydrogen bond donors/acceptors |

| 4-Fluoro | (If activated) Nucleophilic Aromatic Substitution | Fine-tuning of electronic properties and metabolic stability |

| Carboxylic Acid | Amide/Ester Formation | Modulation of solubility, cell permeability, and target interactions |

Expanding the Scope of Applications in Materials Science and Chemical Biology Research

The unique electronic properties conferred by the fluorine and bromine substituents, combined with the rigid pyridine (B92270) core, make this compound an attractive building block for applications beyond traditional medicinal chemistry.

In materials science , fluorinated aromatic compounds are of interest for the development of organic electronics, liquid crystals, and polymers with tailored properties. The incorporation of this compound into larger conjugated systems could lead to materials with interesting optical and electronic characteristics. The bromine atom serves as a convenient handle for polymerization reactions or for the introduction of other functional groups that can influence the material's self-assembly and bulk properties. Boron-containing compounds, which can be synthesized from bromo-precursors, are also finding increasing use in the design of novel materials. oaepublish.com

In chemical biology , this compound can be used to synthesize chemical probes to study biological processes. For example, it can be incorporated into larger molecules designed to interact with specific enzymes or receptors. The fluorine atom can serve as a useful label for ¹⁹F NMR studies, allowing for the investigation of protein-ligand interactions. Additionally, the nicotinic acid scaffold can be derivatized with fluorescent tags or biotin labels to create probes for imaging and affinity purification experiments. The application of boronic acids, which can be derived from this compound, in chemical biology is a rapidly growing field, with applications in sensing and molecular recognition. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-Bromo-4-fluoronicotinic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves halogenation and fluorination of nicotinic acid derivatives. For example, bromination at the 6-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–5°C) in a polar aprotic solvent like DMF. Fluorination at the 4-position may employ nucleophilic aromatic substitution (SNAr) with KF in the presence of a crown ether catalyst. Reaction time, stoichiometry of reagents, and temperature are critical for minimizing side products (e.g., dihalogenation) .

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR can confirm substitution patterns (e.g., coupling constants for aromatic protons).

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular weight.

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Cross-reference with commercial standards if available (e.g., Kanto Reagents’ fluorinated analogs) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in crystallographic data during structural refinement of this compound derivatives?

- Methodological Answer : Use the SHELX suite (SHELXL/SHELXS) for small-molecule refinement. For disordered halogen atoms (common in bromo-fluoro compounds):

Apply restraints to bond lengths and angles using AFIX commands.

Test alternative occupancy models (e.g., split positions for Br/F atoms).

Validate against high-resolution data (>1.0 Å) to reduce ambiguity. Contradictions in thermal parameters may require re-examining data collection conditions (e.g., crystal decay during X-ray exposure) .

Q. How can researchers analyze discrepancies between computational predictions and experimental spectroscopic data for fluorinated nicotinic acid analogs?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) and compare calculated NMR chemical shifts with experimental values. Discrepancies >5 ppm may indicate solvent effects or conformational flexibility.

- Solvent Modeling : Include implicit solvent models (e.g., PCM) in calculations. For example, DMSO’s polarity significantly impacts fluorine’s electron-withdrawing effects .

Q. What functionalization reactions are most suitable for modifying this compound while preserving its fluorinated core?

- Methodological Answer :

- Suzuki-Miyaura Coupling : Replace bromine with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh)) and boronic acids. Ensure anhydrous conditions to prevent hydrolysis.

- Carboxylic Acid Activation : Convert the -COOH group to an acyl chloride (SOCl) for amide coupling. Monitor reaction progress via FT-IR (disappearance of -OH stretch at 2500–3000 cm) .

Data-Driven Research Questions

Q. How can researchers address batch-to-batch variability in the melting points of synthesized this compound?

- Methodological Answer :

- Recrystallization : Use a solvent pair (e.g., ethanol/water) to improve purity. Monitor melting point ranges (mp 219–223°C for analogs like 4-Bromo-2-fluorocinnamic acid ).

- Thermogravimetric Analysis (TGA) : Correlate decomposition onset temperatures with impurities. Variability >2°C suggests incomplete purification.

Q. What analytical approaches differentiate regioisomeric byproducts (e.g., 5-Bromo vs. 6-Bromo) in fluoronicotinic acid syntheses?

- Methodological Answer :

- 2D NMR : - HSQC identifies coupling between aromatic protons and adjacent carbons.

- X-ray Crystallography : Definitive assignment via crystal structure determination (e.g., SHELXD for phase problem resolution) .

Ethical and Technical Challenges

Q. How can researchers balance open data sharing with intellectual property concerns in fluorinated compound research?

- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.